Diosmetin 7-O-β-D-Glucoside Diosmetin 7-O-β-D-Glucoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204371
InChI:
SMILES:
Molecular Formula: C₂₂H₂₂O₁₁
Molecular Weight: 462.4

Diosmetin 7-O-β-D-Glucoside

CAS No.:

Cat. No.: VC0204371

Molecular Formula: C₂₂H₂₂O₁₁

Molecular Weight: 462.4

* For research use only. Not for human or veterinary use.

Diosmetin 7-O-β-D-Glucoside -

Specification

Molecular Formula C₂₂H₂₂O₁₁
Molecular Weight 462.4

Introduction

Chemical Identity and Structure

Diosmetin 7-O-β-D-glucoside (CAS Registry Number: 20126-59-4) is a flavonoid glycoside with the molecular formula C₂₂H₂₂O₁₁ and a molecular mass of 462.40 g/mol . This compound has a distinctive structure that combines the flavone diosmetin with a glucose moiety attached at the 7-position through a β-D-glycosidic bond. The compound is also known by several alternative names, including Diosmetin-7-O-β-D-glucopyranoside, 7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one, and Flavone, 3′,5,7-trihydroxy-4′-methoxy-, 7-β-D-glucopyranoside .

The physical properties of Diosmetin 7-O-β-D-glucoside include a melting point range of 253-255°C . The structure features a flavone backbone with hydroxyl groups at positions 5, 3′, and 7 (with the 7-position hydroxyl forming the glycosidic linkage), and a methoxy group at the 4′ position. This specific arrangement of functional groups contributes to its biological activities and pharmacokinetic properties.

Structural Comparison with Related Compounds

Diosmetin 7-O-β-D-glucoside is structurally related to diosmin but differs in the sugar moiety attached to the flavone backbone. While diosmin contains a rutinose (rhamnose-glucose disaccharide), Diosmetin 7-O-β-D-glucoside has only a glucose component, which is obtained by removing the rhamnose from diosmin . This structural modification significantly improves its solubility and bioavailability compared to diosmin.

Biosynthesis and Production

Diosmetin 7-O-β-D-glucoside can be obtained through chemical modification of naturally occurring flavonoids. The compound is synthesized by dehydrogenating hesperidin to produce diosmin, followed by the removal of rhamnose from the molecule . This process transforms the compound into a more bioavailable form with enhanced pharmacological properties.

The structural modification from diosmin to Diosmetin 7-O-β-D-glucoside addresses the poor solubility issues of diosmin in water and common organic solvents, which limit its bioavailability . After transformation into Diosmetin 7-O-β-D-glucoside, the compound demonstrates superior properties in terms of solubility, absorption, distribution, and metabolism, resulting in greatly improved bioavailability .

Pharmacological Activities

Cardiovascular Effects

Diosmetin 7-O-β-D-glucoside has demonstrated significant therapeutic potential for cardiovascular diseases . One of its primary mechanisms of action involves the suppression of cardiac fibrosis, a pathological change characteristic of end-stage cardiovascular diseases .

In experimental models, Diosmetin 7-O-β-D-glucoside effectively suppressed cardiac fibrosis induced by isoprenaline (ISO) in mice . The compound reduced the levels of endothelial-mesenchymal transformation (EndMT) and endoplasmic reticulum stress (ER stress) in the mice hearts, suggesting multiple cardioprotective mechanisms .

Effects on Cardiac Microvascular Endothelial Cells

Studies with primary cardiac microvascular endothelial cells (CMECs) have shown that Diosmetin 7-O-β-D-glucoside can effectively regulate EndMT when the cells are induced by transforming growth factor-β1 (TGF-β1) . Treatment with Diosmetin 7-O-β-D-glucoside resulted in:

  • Diminished accumulation of collagen I and collagen III

  • Restored tube formation in CMECs

  • Partial inhibition of migration capacity

  • Maintenance of endothelial appearance and endothelial marker expression

These effects highlight the compound's potential in preserving endothelial function and preventing pathological vascular remodeling associated with cardiac diseases.

Molecular Mechanisms of Action

Regulation of ER Stress Pathways

Diosmetin 7-O-β-D-glucoside ameliorates endoplasmic reticulum stress through the three unfolded protein response branches . This effect has been evidenced by:

  • Changes in organelle structure observed in transmission electron microscopy images

  • Altered expression of protein biomarkers associated with ER stress, including glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP)

Molecular docking studies have demonstrated that Diosmetin 7-O-β-D-glucoside binds well to ER stress markers, providing a structural basis for its observed effects on ER stress pathways .

Inhibition of Src-Dependent Pathways

Further analysis has revealed that Diosmetin 7-O-β-D-glucoside can suppress the expression level of Src phosphorylation, which contributes to its inhibitory effect on EndMT . The compound blocks EndMT at least in part via Src-dependent pathways, leading to:

  • Maintenance of endothelial cell morphology

  • Preserved expression of endothelial cell markers

  • Reduced transition to mesenchymal phenotype

MechanismEffectRelated MarkersOutcome
ER Stress ModulationAmelioration of ER stressGRP78, CHOPReduced cardiac fibrosis
Src Signaling InhibitionSuppression of Src phosphorylationPhosphorylated SrcBlocked EndMT
EndMT RegulationMaintenance of endothelial phenotypeEndothelial markersPreserved vascular function
Collagen DepositionReduced accumulationCollagen I, Collagen IIIDecreased fibrosis

Pharmacokinetics and Metabolism

Analytical Methods for Detection

Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully employed for the determination of Diosmetin 7-O-β-D-glucoside in rat plasma . The method utilized:

  • Diazepam as an internal standard (IS)

  • A one-step acetonitrile precipitation method for processing plasma samples

  • Chromatographic separation using a UPLC BEH C18 column with a mobile phase of acetonitrile-0.1% formic acid with gradient elution

  • Electrospray ionization (ESI) tandem mass spectrometry in multiple reaction monitoring (MRM) mode with positive ionization

  • Monitoring of m/z 463.1 → 301.0 for Diosmetin 7-O-β-D-glucoside and m/z 285.1 → 193.0 for diazepam (IS)

This analytical method demonstrated acceptable precision, with intra-day and inter-day precision values less than 14% .

Pharmacokinetic Parameters

The pharmacokinetics of Diosmetin 7-O-β-D-glucoside have been investigated in rats following intravenous administration at a dose of 5 mg/kg . Key findings include:

  • A half-life (t₁/₂) of 1.4 ± 0.4 hours, indicating relatively quick elimination from the circulation

  • Required only 50 μL of rat plasma for analysis, making it a relatively efficient method for pharmacokinetic studies

This pharmacokinetic profile suggests that while the compound has improved bioavailability compared to related flavonoids like diosmin, its relatively short half-life may necessitate strategies to extend its duration of action for therapeutic applications.

Table 2: Pharmacokinetic Parameters of Diosmetin 7-O-β-D-Glucoside in Rats

ParameterValueMethodAdministration Route
Half-life (t₁/₂)1.4 ± 0.4 hUPLC-MS/MSIntravenous (5 mg/kg)
Detection Limit (LLOQ)1 ng/mLUPLC-MS/MS-
Sample Volume50 μLAcetonitrile precipitation-

Comparative Advantages Over Related Compounds

Diosmetin 7-O-β-D-glucoside offers several advantages over structurally related compounds such as diosmin. Diosmin, a flavonoid derivative used for improving microcirculation, regulating lymphatic function, reducing capillary permeability, and inhibiting edema formation, has limited bioavailability due to its poor solubility in water and common organic solvents .

In contrast, after structural transformation into Diosmetin 7-O-β-D-glucoside, the compound demonstrates superior properties in terms of:

  • Solubility

  • Absorption

  • Distribution

  • Metabolism

These improvements result in greatly enhanced bioavailability, potentially making Diosmetin 7-O-β-D-glucoside a more effective therapeutic agent for cardiovascular conditions compared to diosmin .

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